![molecular formula C13H17F3N2 B2735259 4-[4-(Trifluoromethyl)benzyl]piperidin-4-amine CAS No. 1779132-65-8](/img/structure/B2735259.png)

4-[4-(Trifluoromethyl)benzyl]piperidin-4-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

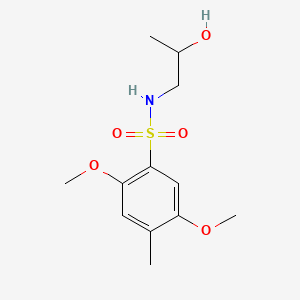

“4-[4-(Trifluoromethyl)benzyl]piperidin-4-amine” is a chemical compound with the formula C13H17F3N2 . It is a substance used in scientific research .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a piperidine ring attached to a benzyl group, which is further substituted with a trifluoromethyl group . The molecular weight of this compound is 258.28 .Scientific Research Applications

Crystal Structure and DFT Studies

A study focused on the preparation of (E)-1-benzyl-N-(4-chlorobenzylidene)piperidin-4-amine using a greener, solvent-free microwave irradiation technique. The crystal structure was developed by slow solvent evaporation, and density functional theory (DFT) calculations were performed to understand the compound's properties better. This research highlights the potential of greener synthesis methods and the importance of theoretical calculations in understanding chemical structures (Kumar et al., 2020).

Synthesis of Piperidine Derivatives

Another study described the asymmetric synthesis of piperidine derivatives from serine, showcasing a method for generating optically pure piperidines. These piperidines are versatile intermediates for making a broad range of amines containing a substituted piperidine subunit, highlighting their importance in synthetic organic chemistry (Acharya & Clive, 2010).

Protection Strategy for Secondary Amines

A strategy involving aryl triazene as a protecting group for sensitive secondary amines, such as 4-piperidone, was discussed. This approach is compatible with various chemical conditions, indicating its utility in complex organic syntheses (Lazny et al., 1999).

Zn(II)-Catalyzed Synthesis

The Zn(II)-catalyzed synthesis of piperidines from propargyl amines and cyclopropanes was explored, providing access to highly functionalized piperidines. This method showcases the use of tandem cyclopropane ring-opening/Conia-ene cyclization, demonstrating a novel approach to piperidine synthesis (Lebold et al., 2009).

Synthesis and Characterization of Complexes

Research on the synthesis and characterization of complexes involving piperidine and benzylamine demonstrates the chemical diversity and applicability of these compounds in developing new materials with potential applications in catalysis and material science (Amirnasr et al., 2002).

Safety and Hazards

Properties

IUPAC Name |

4-[[4-(trifluoromethyl)phenyl]methyl]piperidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17F3N2/c14-13(15,16)11-3-1-10(2-4-11)9-12(17)5-7-18-8-6-12/h1-4,18H,5-9,17H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHNSKYOJQOEVNE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1(CC2=CC=C(C=C2)C(F)(F)F)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17F3N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 5-[(3-chlorophenyl)methyl]-1,3,4-oxadiazole-2-carboxylate](/img/structure/B2735180.png)

![2-Chloro-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclopropyl]acetamide](/img/structure/B2735181.png)

![5-(1,2-dithiolan-3-yl)-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)pentanamide](/img/structure/B2735182.png)

![N-(2-chloro-4-methylphenyl)-2-[4-(4-fluorophenyl)-2,3-dioxopyrazin-1-yl]acetamide](/img/structure/B2735186.png)

![3-({2-Oxo-2-[4-(prop-2-yn-1-yl)piperazin-1-yl]ethyl}amino)benzonitrile](/img/structure/B2735189.png)

![N-(2-methoxy-5-methylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2735190.png)

![Ethyl 2-(4-(methoxycarbonyl)benzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2735191.png)

![8-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-(3-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)

![N-([2,2'-bifuran]-5-ylmethyl)methanesulfonamide](/img/structure/B2735198.png)